molecular formula C10H13NO2 B1269214 2-(tert-Butyl)isonicotinic acid CAS No. 91940-84-0

2-(tert-Butyl)isonicotinic acid

Cat. No. B1269214
CAS RN: 91940-84-0
M. Wt: 179.22 g/mol
InChI Key: ZVXZKPSVWZIJNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(tert-Butyl)isonicotinic acid and related derivatives often begins with chloronicotinic or aminonicotinic acids as precursors. For instance, tert-butyl esters of 2-aminonicotinic acid can be prepared from 2-chloronicotinic acid without the need for intermediate purification, showcasing the versatility of these methods in producing various nicotinic acid derivatives efficiently (Wright, 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing detailed information about their crystalline form and electronic configuration. For example, the structure of related compounds shows distinct dimeric arrangements and hydrogen bonding patterns, indicative of the complex interactions these molecules can engage in within solid states (Druyan et al., 1976).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging the reactivity of the pyridine nitrogen and the carboxylic acid functionality. It can form complexes with metals, react with nucleophiles, and participate in condensation reactions. For instance, tert-butyl nitrite has been used in multicomponent reactions involving this compound, leading to the formation of fused ring structures through sequential C-N bond formations (Sau et al., 2018).

Scientific Research Applications

Photovoltaic Performance Improvement

2-(tert-Butyl)isonicotinic acid derivatives have been investigated for their role in improving the photovoltaic performance of dye-sensitized solar cells. Studies show that these compounds, when added to electrolytes, enhance the energy conversion efficiency by increasing the open-circuit potential and short current density, making them promising for high-efficiency and low-cost solar cells (Bagheri & Dehghani, 2015).

Supramolecular Self-Assembly

The derivatives of this compound have been used to create supramolecular self-assemblies. These compounds can recognize metal cations and dicarboxylic acids, forming nanoscale particles with potential applications in various fields (Yushkova et al., 2012).

Synthesis and Structural Studies

Research has focused on the synthesis and structure of compounds related to this compound. For instance, studies on 2,2′-diselenobisnicotinic acid tert-butyl ester highlight its unique crystal structure and potential applications in various chemical processes (Hong, 2009).

Catalytic Applications

The tert-butyl esters of this compound and related compounds have been explored for their catalytic properties in various chemical reactions. For example, they have been used in the liquid-phase catalytic synthesis of certain compounds, showing effectiveness in Prins condensation reactions and other processes (Wang et al., 2004).

Luminescent Properties

Compounds derived from this compound have demonstrated significant luminescent properties. Studies on silver(I) tert-butylethynide compounds with isonicotinic/isonicotinic acid as ligands show potential for applications in fluorescence probing and other optical uses (Xie et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(tert-Butyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may influence the redox state of cells by modulating the activity of these enzymes. Additionally, it has been noted to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce oxidative stress in HepG2 cells, leading to a reduction in cell viability and DNA fragmentation, which are hallmarks of apoptosis . This compound also influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. The impact on gene expression includes the upregulation of genes involved in antioxidant responses, which may help cells cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For instance, its interaction with glutathione peroxidase and glutathione reductase leads to changes in the redox state of the cell, thereby influencing cellular metabolism and signaling pathways . Additionally, this compound has been observed to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and apoptosis in cells, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce mild oxidative stress, which can be beneficial in activating cellular defense mechanisms . At higher doses, the compound can cause significant toxicity, leading to adverse effects such as severe oxidative stress, apoptosis, and tissue damage . These findings underscore the importance of determining the appropriate dosage to balance its beneficial and toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play crucial roles in maintaining the redox state of the cell . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in antioxidant responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

properties

IUPAC Name

2-tert-butylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZKPSVWZIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351209
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91940-84-0
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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